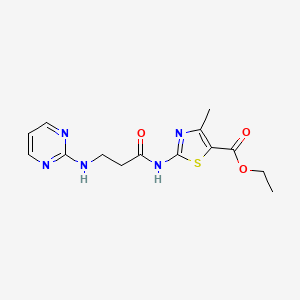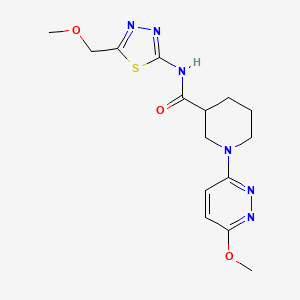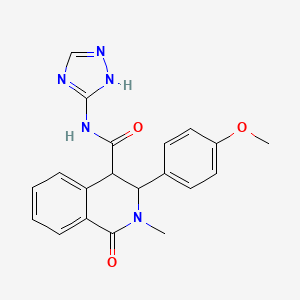![molecular formula C19H25NO2 B12170582 2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- CAS No. 327105-12-4](/img/structure/B12170582.png)
2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- is an organic compound that belongs to the class of phenoxypropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as beta-adrenergic receptor agonists or antagonists. The compound’s structure includes a phenoxy group, a propanol backbone, and an amino group substituted with a phenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between 3,5-dimethylphenol and an appropriate halogenated propanol derivative.
Amination: The amino group can be introduced by reacting the intermediate with a phenylethylamine under suitable conditions, such as in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.
Reduction: Reduction reactions may target the amino group, converting it to different amine derivatives.
Substitution: The phenoxy group can participate in substitution reactions, potentially leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, bases like sodium hydroxide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various phenoxy derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, particularly its interaction with receptors.
Medicine: Potential use as a therapeutic agent, particularly in cardiovascular diseases.
Industry: Possible applications in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- likely involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The pathways involved could include signal transduction mechanisms that regulate heart rate, blood pressure, and other cardiovascular functions.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-blocker with a similar phenoxypropanolamine structure.
Metoprolol: Another beta-blocker with a comparable mechanism of action.
Atenolol: A beta-blocker used in the treatment of cardiovascular diseases.
Uniqueness
2-Propanol, 1-(3,5-dimethylphenoxy)-3-[(1-phenylethyl)amino]- may exhibit unique properties due to the specific substitution pattern on the phenoxy and amino groups. These structural differences can influence its binding affinity, selectivity, and overall pharmacological profile compared to other beta-blockers.
Properties
CAS No. |
327105-12-4 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(1-phenylethylamino)propan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-14-9-15(2)11-19(10-14)22-13-18(21)12-20-16(3)17-7-5-4-6-8-17/h4-11,16,18,20-21H,12-13H2,1-3H3 |
InChI Key |
ZGBITCLDOGNTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CNC(C)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}imidazolidin-2-one](/img/structure/B12170505.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12170514.png)
![N-{2-[(2-methylpropyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12170515.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B12170520.png)
![3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]but-2-enamide](/img/structure/B12170523.png)
![3-(1,3-Benzothiazol-2-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}propan-1-one](/img/structure/B12170529.png)
![N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12170537.png)



![N-(2-hydroxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12170548.png)

![4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12170574.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12170578.png)
